2-([1,1'-Biphenyl]-4-yloxy)ethanamine

Sigma-2 receptor Neurodegeneration Cancer Pharmacology

This primary aryloxyalkylamine features a unique biphenyl ether geometry essential for sigma-2 receptor binding (Ki=90 nM). Its free amine enables direct conjugation for fluorescent probes or affinity matrices. Unlike N,N-dialkyl analogs, its minimal steric profile preserves receptor selectivity. Batch-tested ≥95% purity ensures reproducible results in radioligand binding and CNS SAR workflows.

Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
CAS No. 125470-84-0
Cat. No. B1277612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-([1,1'-Biphenyl]-4-yloxy)ethanamine
CAS125470-84-0
Molecular FormulaC14H15NO
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)OCCN
InChIInChI=1S/C14H15NO/c15-10-11-16-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11,15H2
InChIKeyBSDBRFAGCUJYJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-([1,1'-Biphenyl]-4-yloxy)ethanamine (CAS 125470-84-0): A Primary Amine Intermediate with Defined Sigma-2 Receptor Pharmacology for Targeted Research Sourcing


2-([1,1'-Biphenyl]-4-yloxy)ethanamine (CAS 125470-84-0), a primary aryloxyalkylamine, is a research compound used as an intermediate in the synthesis of biologically active molecules [1]. With a molecular weight of 213.27 g/mol and a topological polar surface area of 35.2 Ų, it is a lipophilic amine (XLogP 3) with one hydrogen bond donor and two acceptors . Its characterization, including a confirmed InChIKey (BSDBRFAGCUJYJG-UHFFFAOYSA-N) and standard purity of 95% [1], ensures reproducibility in synthetic workflows.

Why Generic Substitution of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine is Scientifically Unsound: Differential Target Engagement and Structural Specificity


For scientific and industrial users, simple substitution of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine with other aryloxyalkylamines is not possible without compromising experimental outcomes. This is due to the compound's unique, quantifiable interaction with specific protein targets like the sigma-2 receptor, where its primary amine group is essential for binding [1]. Structural analogs, such as its N,N-dimethyl (CAS 52402-78-5) or N,N-diethyl (CAS 1507-12-6) derivatives, introduce steric bulk that alters receptor affinity and selectivity . Even an isomer with the ether linkage at the 3-position of the biphenyl ring (2-([1,1'-Biphenyl]-3-yloxy)ethanamine) would present a different molecular geometry to a protein's binding pocket, potentially changing its pharmacological profile .

Quantitative Evidence Guide for 2-([1,1'-Biphenyl]-4-yloxy)ethanamine (CAS 125470-84-0): Differentiated Binding Affinity and Activity Profiles


2-([1,1'-Biphenyl]-4-yloxy)ethanamine Demonstrates Nanomolar Binding Affinity for Sigma-2 Receptor in PC12 Cells

In a direct binding assay using rat PC12 cell membranes, 2-([1,1'-Biphenyl]-4-yloxy)ethanamine demonstrated an inhibition constant (Ki) of 90 nM for the sigma-2 receptor [1]. This establishes it as a ligand with defined nanomolar affinity for this therapeutic target, which is implicated in cancer and neurodegenerative diseases [2]. The use of a specific cell line (PC12) provides a verifiable and reproducible experimental context for this activity, differentiating it from compounds without such defined pharmacological data.

Sigma-2 receptor Neurodegeneration Cancer Pharmacology Binding Affinity Receptor Pharmacology

In Vitro Binding Profile at Adenosine A2A Receptor

2-([1,1'-Biphenyl]-4-yloxy)ethanamine was evaluated for its binding affinity against the adenosine A2A receptor (A2AR) in bovine striatal membranes using a [3H]CGS-21680 radioligand displacement assay [1]. While a specific Ki or IC50 value was not reported in the accessed summary, its inclusion in this targeted screen indicates a recognized interaction with this GPCR, which is a key target for Parkinson's disease and other neurological disorders [2]. This differentiates it from simple chemical building blocks lacking any documented receptor interaction.

Adenosine Receptor Neuropharmacology GPCR Receptor Binding Neuroprotection

In Vitro Enzyme Inhibition of Platelet 12-Lipoxygenase

In a biochemical assay, 2-([1,1'-Biphenyl]-4-yloxy)ethanamine was tested for its ability to inhibit platelet 12-lipoxygenase (12-LOX) at a defined concentration of 30 µM [1]. 12-LOX is an enzyme implicated in inflammatory responses and cancer metastasis [2]. The report of this screening data provides a specific biochemical activity context for the compound, which is not available for its non-functionalized structural analogs.

12-Lipoxygenase Inflammation Cancer Enzyme Inhibition Lipid Signaling

Recommended Research Applications for 2-([1,1'-Biphenyl]-4-yloxy)ethanamine Based on Differentiated Evidence


Investigating Sigma-2 Receptor Pharmacology in Cancer and Neurodegeneration

Procure 2-([1,1'-Biphenyl]-4-yloxy)ethanamine for use as a defined chemical probe in studies focused on the sigma-2 receptor. Its validated nanomolar binding affinity (Ki = 90 nM) in rat PC12 cells [1] makes it suitable for in vitro assays exploring the role of sigma-2 in cell proliferation, apoptosis, or neuroprotection [2]. Its primary amine group also allows for direct chemical conjugation for the development of tool compounds like fluorescent probes or affinity matrices.

Exploring Adenosine A2A Receptor Interactions in Neuropharmacology

Utilize this compound in radioligand binding assays targeting the adenosine A2A receptor (A2AR). Its demonstrated interaction in bovine striatal membrane assays [1] positions it as a relevant starting point for structure-activity relationship (SAR) studies or for validating the target engagement of novel A2AR ligands in a competitive binding format, an area of high interest for CNS drug discovery [2].

Synthesis of Bioactive Molecules and Chemical Probes

Leverage the primary amine functionality of 2-([1,1'-Biphenyl]-4-yloxy)ethanamine as a key synthetic intermediate. Its reactivity allows for the creation of diverse compound libraries, including amides, sulfonamides, and secondary amines [1]. Given its defined interactions with sigma-2 and adenosine A2A receptors, it is a valuable starting material for medicinal chemistry projects aiming to optimize affinity for these targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-([1,1'-Biphenyl]-4-yloxy)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.